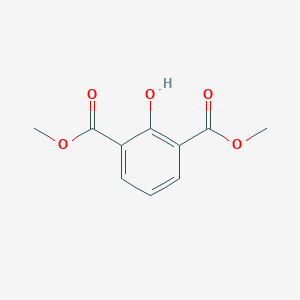

Dimethyl 2-hydroxyisophthalate

Description

BenchChem offers high-quality Dimethyl 2-hydroxyisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-hydroxyisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOAEXBCOTMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447252 | |

| Record name | dimethyl 2-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36669-06-4 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36669-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 2-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-hydroxyisophthalate: A Comprehensive Technical Guide for Scientific Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of Dimethyl 2-hydroxyisophthalate (DMHI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific principles with practical insights to serve as an essential resource for laboratory applications.

Introduction: Unveiling a Versatile Building Block

Dimethyl 2-hydroxyisophthalate, with the CAS Number 36669-06-4, is an aromatic organic compound that holds significant potential as a versatile building block in synthetic chemistry.[1] Its unique trifunctional structure, featuring a phenol, and two methyl ester groups on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide will delve into the core physicochemical properties, spectroscopic signature, synthesis, and chemical behavior of DMHI, providing a solid foundation for its application in research and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in experimental settings. This section outlines the key physical and chemical characteristics of Dimethyl 2-hydroxyisophthalate.

Physicochemical Data Summary

The table below summarizes the essential physicochemical data for Dimethyl 2-hydroxyisophthalate.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 2-hydroxybenzene-1,3-dicarboxylate | [1] |

| Synonyms | 2-Hydroxy-1,3-benzenedicarboxylic Acid Dimethyl Ester, 2,6-(Dicarbomethoxy)phenol, Dimethyl 2-hydroxy-1,3-benzenedicarboxylate | [1] |

| CAS Number | 36669-06-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 70 - 71 °C | [1] |

| Solubility | Soluble in many common organic solvents. | |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | [1] |

| InChI | InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | [1] |

| InChI Key | HJZOAEXBCOTMIU-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

The unique arrangement of functional groups in Dimethyl 2-hydroxyisophthalate gives rise to a distinct spectroscopic fingerprint. The following sections provide an interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The proton NMR spectrum of DMHI is predicted to exhibit the following signals:

-

Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing ester groups and the electron-donating hydroxyl group.

-

Methyl Protons (δ 3.8-4.0 ppm): Two distinct singlets are expected for the two non-equivalent methyl ester groups.

-

Hydroxyl Proton (variable): The chemical shift of the phenolic proton is highly dependent on the solvent and concentration and may appear as a broad singlet.

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbons (δ 165-175 ppm): Two distinct signals for the two ester carbonyl carbons.

-

Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the six carbons of the benzene ring. The carbon bearing the hydroxyl group will be the most shielded, while the carbons attached to the ester groups will be deshielded.

-

Methyl Carbons (δ 50-55 ppm): Two signals for the two methyl carbons of the ester groups.

The IR spectrum of DMHI will show characteristic absorption bands for its functional groups:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the range of 1700-1730 cm⁻¹.

-

C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In a mass spectrum, Dimethyl 2-hydroxyisophthalate is expected to show a molecular ion peak ([M]⁺) at m/z = 210. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 179, or the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z = 151.

Synthesis and Manufacturing

The primary route to Dimethyl 2-hydroxyisophthalate involves the esterification of its parent carboxylic acid, 2-hydroxyisophthalic acid.

Synthesis of 2-Hydroxyisophthalic Acid

Several methods have been reported for the synthesis of 2-hydroxyisophthalic acid, including the oxidation of 2-hydroxy-3-methylbenzoic acid.

Esterification to Dimethyl 2-hydroxyisophthalate

A standard and efficient method for the synthesis of DMHI is the Fischer esterification of 2-hydroxyisophthalic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyisophthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude Dimethyl 2-hydroxyisophthalate can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Caption: Reactivity pathways of Dimethyl 2-hydroxyisophthalate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Dimethyl 2-hydroxyisophthalate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Dimethyl 2-hydroxyisophthalate is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of supramolecular chemistry and materials science. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

Sources

Dimethyl 2-hydroxyisophthalate chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethyl 2-hydroxyisophthalate

Introduction

Dimethyl 2-hydroxyisophthalate is a substituted aromatic compound with the chemical formula C₁₀H₁₀O₅ and a molecular weight of approximately 210.18 g/mol .[][2][3] It presents as a white to off-white solid at room temperature.[] This molecule is more than a simple aromatic ester; its specific arrangement of functional groups—a hydroxyl group ortho to two meta-disposed methyl ester groups—creates a unique chemical environment governed by intricate intramolecular forces. These features make it a valuable and versatile building block in various fields of organic synthesis, including the construction of complex supramolecular structures like calix[4]phenol[4]pyrroles and other novel chemical entities relevant to materials science and medicinal chemistry.[] This guide provides an in-depth analysis of its molecular architecture, bonding characteristics, and the spectroscopic techniques used to validate its structure.

Molecular Structure and Functional Group Analysis

The structural foundation of Dimethyl 2-hydroxyisophthalate is a benzene ring, which is substituted with three key functional groups: one hydroxyl (-OH) group and two methyl ester (-COOCH₃) groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dimethyl 2-hydroxybenzene-1,3-dicarboxylate.[]

The substitution pattern is critical to its properties:

-

The two methyl ester groups are in a meta relationship (at positions 1 and 3).

-

The hydroxyl group is at position 2, placing it ortho to both ester functionalities.

This specific arrangement is not coincidental and is the primary determinant of the molecule's unique conformational and electronic properties.

Caption: Chemical structure of Dimethyl 2-hydroxyisophthalate.

Core Bonding Principles and Electronic Interactions

The molecule's stability and reactivity are dictated by a combination of orbital hybridization, delocalized electron systems, and potent intramolecular forces.

Orbital Hybridization and Sigma (σ) Framework

-

Aromatic Carbons (C1-C6): Each of the six carbons in the benzene ring is sp² hybridized. This geometry results in trigonal planar arrangements with bond angles of approximately 120°, forming the stable hexagonal sigma (σ) framework of the ring. The remaining unhybridized p-orbital on each carbon atom participates in the delocalized π-system.

-

Carbonyl Carbons (C7, C9): The carbons of the two ester groups are also sp² hybridized, leading to the planar geometry of the carbonyl functional group (C=O).

-

Oxygen Atoms: The oxygen of the hydroxyl group and the single-bonded oxygens of the ester linkages are sp³ hybridized, accommodating two covalent bonds and two lone pairs of electrons.

-

Methyl Carbons (C8, C10): The carbons of the methyl groups are sp³ hybridized, adopting a tetrahedral geometry.

Pi (π) System and Resonance

The overlapping p-orbitals of the benzene ring form a delocalized π-electron cloud above and below the plane of the ring, which is characteristic of aromatic systems. This delocalization is influenced by the attached functional groups:

-

Hydroxyl Group (-OH): Acts as a powerful activating group. The lone pairs on the oxygen atom can be delocalized into the ring through the +R (resonance) effect, increasing electron density, particularly at the ortho and para positions.

-

Methyl Ester Groups (-COOCH₃): These are deactivating groups. Both the carbonyl (C=O) and ether oxygen components pull electron density away from the ring through the -I (inductive) and -R (resonance) effects, making the ring more electron-deficient.

The interplay between the electron-donating hydroxyl group and the two electron-withdrawing ester groups creates a complex electronic landscape across the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

The Defining Feature: Intramolecular Hydrogen Bonding

The most significant non-covalent interaction governing the structure of Dimethyl 2-hydroxyisophthalate is a strong intramolecular hydrogen bond. The hydrogen atom of the hydroxyl group (-OH) is positioned perfectly to form a hydrogen bond with the carbonyl oxygen (C=O) of one of the adjacent ester groups. This interaction forms a stable six-membered pseudo-ring structure.

This intramolecular hydrogen bond has profound consequences:

-

Conformational Rigidity: It locks the orientation of the hydroxyl and ester groups, significantly restricting their rotational freedom.

-

Altered Acidity: The hydroxyl proton is less acidic than a typical phenolic proton because it is stabilized by the hydrogen bond.

-

Spectroscopic Signature: It causes a notable downfield shift of the hydroxyl proton in ¹H NMR spectroscopy and a shift to a lower wavenumber for both the O-H and C=O stretching vibrations in IR spectroscopy.

Caption: Conceptual workflow for Fischer esterification synthesis.

Conclusion

Dimethyl 2-hydroxyisophthalate is a molecule whose properties are dominated by the precise spatial arrangement of its functional groups. The chemical structure is defined by an sp² hybridized aromatic core with competing electronic effects from an activating hydroxyl group and two deactivating methyl ester groups. The most critical feature is the powerful intramolecular hydrogen bond formed between the hydroxyl group and an adjacent ester carbonyl. This interaction imparts significant conformational rigidity and creates unique spectroscopic signatures that serve to validate the structure. Understanding this intricate relationship between structure and bonding is paramount for researchers and scientists who utilize this compound as a foundational building block for designing advanced materials and complex molecular architectures in drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10889156, Dimethyl 2-hydroxyisophthalate. [Online] Available at: [Link]

-

SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[13C NMR] - Spectrum. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 287226, Dimethyl 2,4-dihydroxy-6-(2-methoxy-2-oxoethyl)isophthalate. [Online] Available at: [Link]

-

SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[FTIR] - Spectrum. [Online] Available at: [Link]

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Online] Available at: [Link]

- Google Patents. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.

-

Cheméo. 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 1,4-dimethyl ester (CAS 6342-72-9). [Online] Available at: [Link]

-

Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. [Online] Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Online] Available at: [Link]

-

Professor Dave Explains. IR Spectroscopy. [Online] YouTube. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Online] Available at: [Link]

-

The Good Scents Company. dimethyl 5-hydroxyisophthalate. [Online] Available at: [Link]

-

LookChem. Dimethyl 5-hydroxyisophthalate CAS NO.13036-02-7. [Online] Available at: [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Online] Available at: [Link]

-

SciSpace. Crystal structure of (dimethyl sulfoxide)-dioxido-[2-hydroxy-N′-(4-oxo-4-phenylbutan-2-ylidene)benzohydrazidato κ3 N,O,O′]molybdenum(VI). [Online] Available at: [Link]

-

National Center for Biotechnology Information. Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases. [Online] PubMed. Available at: [Link]

Sources

Core Properties and Applications of Dimethyl 2-hydroxyisophthalate (CAS: 36669-06-4)

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of Dimethyl 2-hydroxyisophthalate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the causality behind its properties, synthesis protocols, and applications, offering field-proven insights to empower your research and development endeavors.

Molecular Identity and Physicochemical Characteristics

Dimethyl 2-hydroxyisophthalate, also known by its IUPAC name dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an aromatic compound featuring a central benzene ring substituted with a hydroxyl group and two methyl ester groups at positions 1 and 3.[] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The molecular structure is fundamental to its utility as a chemical building block. The phenolic hydroxyl group provides a site for nucleophilic reactions or derivatization, while the two methyl ester groups can be hydrolyzed to carboxylic acids or undergo transesterification, offering multiple pathways for chemical modification.

Caption: Structure of Dimethyl 2-hydroxyisophthalate.

Core Physicochemical Data

The compound's physical state and solubility are critical for selecting appropriate reaction conditions and purification methods. It is typically a white to off-white solid, with solubility in common organic solvents, which facilitates its use in a wide range of synthetic protocols.[2]

| Property | Value | Source(s) |

| CAS Number | 36669-06-4 | [][2][3] |

| Molecular Formula | C₁₀H₁₀O₅ | [][3][4] |

| Molecular Weight | 210.18 g/mol | [][2][3] |

| IUPAC Name | dimethyl 2-hydroxybenzene-1,3-dicarboxylate | [] |

| Melting Point | 70 - 71°C | [2] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | [] |

Synthesis and Purification Protocol

The synthesis of Dimethyl 2-hydroxyisophthalate typically involves a two-step process: the formation of the core 2-hydroxyisophthalic acid followed by esterification. Understanding this pathway is crucial for optimizing yield and purity.

Step 1: Synthesis of 2-Hydroxyisophthalic Acid

A common and effective method for creating the parent acid is through the oxidation of a cresol-type molecule.[5] For instance, 2-hydroxy-3-methylbenzoic acid can be oxidized using a strong oxidizing agent like lead dioxide in an alkaline medium (potassium hydroxide).[5] This reaction is vigorous and requires careful control of conditions to achieve a good yield of the desired phenolic acid.[5]

Step 2: Fischer Esterification

The resulting 2-hydroxyisophthalic acid is then esterified to yield the dimethyl ester. This is typically achieved through a Fischer esterification reaction, where the dicarboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product.

Caption: General synthesis and purification workflow.

Experimental Protocol: Purification

Post-synthesis, the crude product often requires purification to remove unreacted starting materials, the acid catalyst, and byproducts. A typical laboratory-scale purification protocol is as follows:

-

Neutralization: The reaction mixture is cooled to room temperature. A saturated solution of sodium bicarbonate is slowly added to neutralize the acidic catalyst.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: The combined organic phase is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the pure Dimethyl 2-hydroxyisophthalate.

Spectral Characterization

Verifying the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. This is accomplished through a combination of spectroscopic techniques. While a comprehensive database for this specific compound is not publicly available, the expected spectral data can be inferred from its structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns determined by their positions on the ring. - Methyl Protons: Two distinct singlets for the two ester methyl groups (approx. 3.8-4.0 ppm), each integrating to 3H. - Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent. |

| ¹³C NMR | - Carbonyl Carbons: Two signals for the ester carbonyls (approx. 165-175 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), including the carbon attached to the hydroxyl group at the higher end of this range. - Methyl Carbons: Two signals for the ester methyl carbons (approx. 50-55 ppm). |

| IR Spectroscopy | - O-H Stretch: A broad absorption band for the hydroxyl group (approx. 3200-3600 cm⁻¹). - C-H Stretch (sp²): Absorptions for aromatic C-H bonds (just above 3000 cm⁻¹). - C-H Stretch (sp³): Absorptions for methyl C-H bonds (just below 3000 cm⁻¹). - C=O Stretch: A strong, sharp absorption for the ester carbonyl groups (approx. 1700-1740 cm⁻¹). - C-O Stretch: Absorptions for the ester C-O bonds (approx. 1100-1300 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210.18). |

This self-validating system of combined spectral data provides definitive structural confirmation.

Applications in Research and Development

The true value of Dimethyl 2-hydroxyisophthalate lies in its role as a versatile reactant and building block in organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures.

Key Application Areas:

-

Macrocycle Synthesis: It is explicitly used as a reactant in the synthesis of calix[2]phenol[2]pyrrole 4.[][2] Calixarenes and related macrocycles are of significant interest in supramolecular chemistry, host-guest chemistry, and as scaffolds for catalysts and sensors.

-

Polymer and Dendrimer Chemistry: Isomers of this compound, such as Dimethyl 5-hydroxyisophthalate, are used to prepare sterically crowded polyether dendrons and other polymers.[6] By analogy, Dimethyl 2-hydroxyisophthalate is a prime candidate for similar applications, where its specific substitution pattern can be leveraged to control the final polymer architecture and properties.

-

Pharmaceutical and Agrochemical Intermediates: Hydroxyisophthalic acid derivatives are precursors in the synthesis of more complex molecules with potential biological activity.[7] The functional groups of Dimethyl 2-hydroxyisophthalate allow for its incorporation into larger structures that may be evaluated as drug candidates or agrochemicals.

Caption: Key application areas for the title compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance. Based on safety data sheets for similar compounds, appropriate precautions should be taken.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some sources recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture.[2][9]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem, NIH. Dimethyl 2-hydroxyisophthalate | C10H10O5 | CID 10889156. [Link]

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

-

SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[13C NMR] - Spectrum. [Link]

-

CP Lab Safety. Dimethyl 5-Hydroxyisophthalate, 25g, Each. [Link]

-

Organic Syntheses. 2-hydroxyisophthalic acid. [Link]

-

SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[FTIR] - Spectrum. [Link]

-

PubChem, NIH. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087. [Link]

- Google Patents.

- Google Patents.

Sources

- 2. DiMethyl 2-Hydroxyisophthalate CAS#: 36669-06-4 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Dimethyl 2-hydroxyisophthalate | C10H10O5 | CID 10889156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biosynth.com [biosynth.com]

- 7. WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Dimethyl 2-hydroxyisophthalate in Organic Solvents

This guide provides a comprehensive overview of the solubility of Dimethyl 2-hydroxyisophthalate, a critical parameter for its application in research, pharmaceutical development, and material science. Given the current landscape of publicly available data, this document focuses not only on presenting known information but also on equipping researchers with the requisite experimental protocols to generate robust and reliable solubility data in-house.

Introduction to Dimethyl 2-hydroxyisophthalate

Dimethyl 2-hydroxyisophthalate (CAS No: 36669-06-4) is an organic compound with the molecular formula C10H10O5.[1][] Its structure, featuring a hydroxyl group and two methyl ester functionalities on a benzene ring, makes it a versatile intermediate in organic synthesis. Understanding its solubility in various organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and crystallography. In the context of drug development, solubility is a cornerstone of a compound's developability profile, influencing bioavailability, dosage form design, and overall therapeutic efficacy.

Current State of Solubility Data

As of the latest literature review, quantitative solubility data for Dimethyl 2-hydroxyisophthalate in a wide array of organic solvents remains limited. Qualitative assessments from chemical suppliers indicate its general solubility characteristics.

Table 1: Qualitative Solubility of Dimethyl 2-hydroxyisophthalate

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [][3] |

| Methanol | Slightly Soluble | [][3] |

This qualitative information provides a preliminary basis for solvent selection but is insufficient for rigorous scientific and development purposes. The following sections of this guide are therefore dedicated to providing a robust framework for the quantitative determination of its solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted and reliable shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its accuracy and reproducibility.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

Dimethyl 2-hydroxyisophthalate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for Analytical Calibration:

-

Accurately weigh a known amount of Dimethyl 2-hydroxyisophthalate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of solid Dimethyl 2-hydroxyisophthalate to a series of vials, ensuring there is more solid than will dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4]

-

For HPLC analysis, an appropriate column and mobile phase must be selected to achieve good separation and peak shape.

-

For UV-Vis analysis, the wavelength of maximum absorbance (λmax) for Dimethyl 2-hydroxyisophthalate should be determined.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

-

Determine the concentration of Dimethyl 2-hydroxyisophthalate in the diluted samples from the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Theoretical Considerations

The solubility of Dimethyl 2-hydroxyisophthalate in a given organic solvent is governed by the principle of "like dissolves like." The interplay of its functional groups—a hydroxyl group capable of hydrogen bonding, and two ester groups contributing to its polarity—with the properties of the solvent will dictate the extent of its dissolution.

-

Polarity: Solvents with polarities similar to that of Dimethyl 2-hydroxyisophthalate are likely to be more effective.

-

Hydrogen Bonding: The presence of the hydroxyl group suggests that solvents capable of hydrogen bonding (both donating and accepting) may enhance solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although exceptions exist. Determining solubility at various temperatures is crucial for understanding the thermodynamic properties of the dissolution process.

Conclusion

While quantitative solubility data for Dimethyl 2-hydroxyisophthalate is not extensively documented in public literature, this guide provides the necessary tools for researchers to generate this critical information. By following the detailed experimental protocol and considering the underlying chemical principles, scientists and drug development professionals can obtain reliable and accurate solubility data. This will, in turn, facilitate informed decisions in synthesis, purification, formulation, and the overall advancement of projects involving this versatile compound.

References

-

PubChem. Dimethyl 2-hydroxyisophthalate. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Experimental Properties of Dimethyl 2-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-hydroxyisophthalate, with the IUPAC name dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the chemical formula C₁₀H₁₀O₅. This molecule is a derivative of isophthalic acid, featuring a hydroxyl group and two methyl ester functionalities on the benzene ring. Its structure lends itself to a range of potential applications, including as a building block in the synthesis of more complex molecules such as calix[1]phenol[1]pyrroles[2]. The strategic placement of the hydroxyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical and experimental properties of Dimethyl 2-hydroxyisophthalate, offering a comparative analysis to aid researchers in its synthesis, characterization, and application.

Part 1: Theoretical Properties

The theoretical properties of a molecule provide a foundational understanding of its behavior and characteristics, often guiding experimental design and interpretation. Computational chemistry serves as a powerful tool to predict these properties with increasing accuracy[3].

Computational Methodology

To investigate the theoretical properties of Dimethyl 2-hydroxyisophthalate, Density Functional Theory (DFT) calculations are a suitable and widely used approach[4][5]. A common and effective combination of functional and basis set for such organic molecules is B3LYP with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometry, vibrational frequencies, and electronic properties. Geometry optimization is performed to find the lowest energy conformation of the molecule[6][7][8][9]. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum on the potential energy surface and can be used to predict the infrared spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method[10].

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]

- 3. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. youtube.com [youtube.com]

- 7. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]

An In-depth Technical Guide to the Initial Synthesis of Dimethyl 2-hydroxyisophthalate

Abstract

Dimethyl 2-hydroxyisophthalate is a valuable aromatic building block in the synthesis of complex molecules, including calixarenes and other macrocyclic compounds.[] Its utility stems from the strategic placement of a hydroxyl group and two methyl ester functionalities on a benzene ring, offering multiple points for chemical modification. This guide provides a comprehensive overview of a primary and reliable two-step synthetic route to Dimethyl 2-hydroxyisophthalate, designed for researchers and professionals in chemical synthesis and drug development. The narrative focuses on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Overview of the Synthesis

The most direct and well-documented initial synthesis of Dimethyl 2-hydroxyisophthalate is achieved through a two-stage process. This strategy involves:

-

Synthesis of the Precursor: Preparation of 2-hydroxyisophthalic acid via the oxidation of a readily available substituted benzoic acid.

-

Diesterification: Conversion of the resulting diacid to the target dimethyl ester via an acid-catalyzed Fischer esterification.

This approach is advantageous due to the accessibility of starting materials and the robustness of the reactions involved. Each step is a classic, well-understood transformation in organic chemistry, lending a high degree of predictability and scalability to the process.

Below is a conceptual workflow of the entire synthesis.

Caption: Overall workflow for the synthesis of Dimethyl 2-hydroxyisophthalate.

Part 1: Synthesis of 2-Hydroxyisophthalic Acid

The foundational step in this pathway is the creation of the 2-hydroxyisophthalic acid backbone. While several methods exist, including the cleavage of a methoxy group or hydrolysis of an iodo-derivative, the most practical one-step method from readily available materials is the oxidation of 2-hydroxy-3-methylbenzoic acid.[2]

Principle of the Reaction: Oxidation in Alkaline Fusion

This transformation leverages the powerful oxidizing agent lead dioxide (PbO₂) in a molten potassium hydroxide (KOH) medium. The methyl group on the aromatic ring is oxidized to a carboxylic acid. The highly alkaline environment is crucial; it deprotonates the phenolic hydroxyl and carboxylic acid groups, rendering the aromatic ring electron-rich and susceptible to oxidation while also preventing unwanted side reactions. The harsh conditions necessitate the use of robust starting materials where other functional groups are absent.[2]

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[2]

Materials:

-

2-hydroxy-3-methylbenzoic acid

-

Potassium hydroxide (KOH), pellets

-

Lead dioxide (PbO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium sulfide (Na₂S) solution

-

Chloroform

Procedure:

-

Alkaline Fusion and Oxidation: In a 250-ml nickel or copper beaker, create a molten mixture of potassium hydroxide (120 g) and water (25 ml). Gradually add 2-hydroxy-3-methylbenzoic acid (20.0 g, 0.131 mole) to the hot (approx. 200°C) solution, followed by the portion-wise addition of lead dioxide (120 g, 0.502 mole) over 20-30 minutes. The temperature should be raised to 210-220°C and maintained for 1.5-2 hours.

-

Quenching and Lead Removal: Cool the reaction mixture and dissolve the resulting solid mass in 1 liter of hot water. Add a solution of sodium sulfide to precipitate all lead ions as lead sulfide (PbS). Gently boil the suspension to coagulate the precipitate, then filter with suction.

-

Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. This will precipitate the crude 2-hydroxyisophthalic acid monohydrate.

-

Purification: The crude acid may be contaminated with unreacted starting material. To purify, reflux the crude solid briefly in chloroform. 2-hydroxyisophthalic acid is insoluble in hot chloroform, while the starting material is moderately soluble.[2] Filter the hot suspension to isolate the purified acid. Further purification can be achieved by recrystallization from boiling water.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-3-methylbenzoic acid | [2] |

| Key Reagents | KOH, PbO₂ | [2] |

| Product | 2-Hydroxyisophthalic acid | [2] |

| Typical Yield | 46–61% | [2] |

| Melting Point | 243–255°C (decomposes) | [2] |

Part 2: Fischer Esterification to Dimethyl 2-hydroxyisophthalate

With the diacid precursor in hand, the final step is a classic Fischer-Speier esterification. This reaction converts both carboxylic acid groups into methyl esters using methanol in the presence of a strong acid catalyst.[3][4]

Principle of the Reaction: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible equilibrium-controlled process.[5][6] The mechanism involves several key steps:

-

Activation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the ester.

To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[4][7]

Caption: Simplified mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is based on a standard procedure for the esterification of a closely related hydroxy-dicarboxylic acid.[8]

Materials:

-

2-hydroxyisophthalic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: Dissolve 2-hydroxyisophthalic acid (e.g., 2.0 g, 11 mmol) in a generous excess of methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mL) to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 50-65°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][9]

-

Workup: After cooling to room temperature, perform a liquid-liquid extraction. The reaction mixture is typically partitioned between ethyl acetate and distilled water.

-

Neutralization: The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[9]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (e.g., silica gel with an EtOAc/n-hexane mobile phase) to yield pure Dimethyl 2-hydroxyisophthalate.[8]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-hydroxyisophthalic acid | [8] |

| Key Reagents | Methanol, H₂SO₄ | [8][9] |

| Product | Dimethyl 2-hydroxyisophthalate | [8] |

| CAS Number | 36669-06-4 | [] |

| Molecular Formula | C₁₀H₁₀O₅ | [8] |

| Molecular Weight | 210.18 g/mol | [8] |

Conclusion

The synthesis of Dimethyl 2-hydroxyisophthalate is reliably accomplished through a robust two-step sequence involving the oxidation of 2-hydroxy-3-methylbenzoic acid followed by a classic Fischer esterification. Each step is built upon fundamental and well-characterized organic reactions, offering a high degree of success for synthetic chemists. By understanding the principles of alkaline oxidation and acid-catalyzed esterification, researchers can effectively troubleshoot and adapt these protocols for their specific needs, ensuring a consistent supply of this versatile chemical intermediate for applications in materials science and advanced drug development.

References

-

Organic Syntheses. 2-hydroxyisophthalic acid. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. Procedure for the Synthesis of Bicyclic Ketone. Organic Syntheses Procedure, 2019, 96, 342-359. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for Ligand Synthesis. Available at: [Link]

- Google Patents. WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

Indian Academy of Sciences. A modified method for esterification of some polyhydroxy aromatic acids. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 28, 1948, pp 190-194. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. Available at: [Link]

- Google Books. The Synthesis of 2-hydroxyisophthalic Acid and Some of Its Derivatives. William Steinhart Benica, University of Minnesota, 1943.

- Google Patents. CN103159620A - Preparation method of 2-hydroxyisophthalic acid.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Unassuming Architect: A Technical Guide to Dimethyl 2-hydroxyisophthalate as a Chemical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of organic synthesis, where the elegant construction of complex molecules is paramount, certain foundational building blocks, though unassuming, play a pivotal role. Dimethyl 2-hydroxyisophthalate, a seemingly simple aromatic ester, is one such cornerstone. This technical guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the core functionalities of this versatile chemical intermediate. We will explore its synthesis, dissect its reactivity, and illuminate its application in the synthesis of higher-order molecules, moving beyond a mere recitation of facts to an in-depth analysis of the causality that governs its utility.

The Genesis of a Versatile Intermediate: Synthesis of Dimethyl 2-hydroxyisophthalate

The journey to harnessing the potential of Dimethyl 2-hydroxyisophthalate begins with its synthesis. The most common and direct route involves the Fischer esterification of its parent dicarboxylic acid, 2-hydroxyisophthalic acid. This acid-catalyzed reaction with methanol is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 2-hydroxyisophthalic Acid

Before the esterification can proceed, a reliable synthesis of 2-hydroxyisophthalic acid is necessary. A robust method involves the oxidation of 2-hydroxy-3-methylbenzoic acid with lead dioxide in an alkaline medium[1]. Alternative routes, such as the cleavage of 2-methoxyisophthalic acid, have also been reported[1]. A Chinese patent describes a method starting from 2,6-dimethylanisole, which is oxidized with potassium permanganate, followed by demethylation with a hydrobromic acid-acetic acid solution[1].

Experimental Protocol: Fischer Esterification of 2-hydroxyisophthalic Acid

The following protocol is adapted from a reliable procedure for a structurally analogous compound, dimethyl 2-hydroxyterephthalate, and is based on the principles of Fischer esterification[2][3][4][5][6].

Materials:

-

2-hydroxyisophthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyisophthalic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2-hydroxyisophthalate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

dot graph "Fischer_Esterification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthesis Workflow"

Structural Elucidation and Physicochemical Properties

A thorough understanding of a chemical intermediate requires detailed knowledge of its structure and physical properties.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (-OCH₃), and distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern of the benzene ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the methoxy carbons.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, a strong C=O stretching absorption for the ester carbonyl groups, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (210.18 g/mol )[]. Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Physicochemical Properties

A compilation of the key physical properties of Dimethyl 2-hydroxyisophthalate is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₅ | [12] |

| Molecular Weight | 210.18 g/mol | [] |

| CAS Number | 36669-06-4 | [] |

| IUPAC Name | dimethyl 2-hydroxybenzene-1,3-dicarboxylate | [] |

| Melting Point | 70 - 71 °C | [13] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in chloroform and methanol (slightly) | [13] |

The Role of Dimethyl 2-hydroxyisophthalate in Advanced Synthesis

The strategic placement of a hydroxyl group and two ester functionalities on an aromatic ring makes Dimethyl 2-hydroxyisophthalate a valuable precursor in the synthesis of a variety of more complex molecules, including polymers and biologically active compounds.

Application in Polymer Chemistry

The bifunctional nature of Dimethyl 2-hydroxyisophthalate, with its nucleophilic hydroxyl group and two electrophilic ester groups, makes it an attractive monomer for the synthesis of polyesters and other condensation polymers[14]. The hydroxyl group can react with a dicarboxylic acid or its derivative, while the methyl ester groups can undergo transesterification with a diol. This allows for its incorporation into polymer backbones, potentially imparting unique properties such as increased thermal stability, altered solubility, and the potential for post-polymerization modification at the hydroxyl site.

Conceptual Polymerization Scheme:

dot graph "Polymerization_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Polyester Synthesis"

Intermediate in the Synthesis of Bioactive Molecules

The structural motif of a substituted benzene ring is a common feature in many pharmaceuticals and other bioactive molecules. Dimethyl 2-hydroxyisophthalate serves as a versatile starting material for the synthesis of such compounds. For instance, its derivatives have been explored in the synthesis of complex heterocyclic structures like benzofurans[13][15][16]. The hydroxyl and ester groups provide reactive handles for intramolecular and intermolecular cyclization reactions, as well as for the introduction of various pharmacophores.

Illustrative Synthetic Transformation:

One potential application is in the synthesis of substituted benzofurans. While a specific protocol starting from Dimethyl 2-hydroxyisophthalate is not readily found in the literature, the general synthetic strategies for benzofurans often involve precursors with similar functionalities[15][17]. For example, the hydroxyl group can participate in an intramolecular Williamson ether synthesis or a palladium-catalyzed cyclization with a suitably functionalized ortho substituent, which can be introduced via reactions at the ester positions.

Reaction Mechanisms: The "Why" Behind the "How"

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Fischer Esterification Mechanism

The synthesis of Dimethyl 2-hydroxyisophthalate via Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below[3][4].

dot graph "Fischer_Esterification_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Fischer Esterification Mechanism"

-

Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

-

Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Nucleophilic Acyl Substitution at the Ester Groups

The ester functionalities of Dimethyl 2-hydroxyisophthalate are susceptible to nucleophilic acyl substitution, allowing for their conversion into other functional groups such as amides or other esters (transesterification). The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group[18]. The reactivity of the ester can be enhanced by the presence of either an acid or a base catalyst.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling Dimethyl 2-hydroxyisophthalate. It is classified as a skin and eye irritant. Always consult the Safety Data Sheet (SDS) before use.

General Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

Dimethyl 2-hydroxyisophthalate, while not a household name in the chemical world, is a testament to the importance of versatile and strategically functionalized building blocks in modern organic synthesis. Its straightforward synthesis and the presence of three distinct reactive sites—a nucleophilic hydroxyl group and two electrophilic ester groups—provide a rich platform for the construction of a diverse array of complex molecules. From the creation of novel polymers with tailored properties to its potential as a precursor for bioactive compounds, the utility of this intermediate is far-reaching. As the demand for sophisticated molecules in materials science and drug discovery continues to grow, the role of such unassuming yet powerful chemical architects as Dimethyl 2-hydroxyisophthalate is set to become even more significant. Future research will likely uncover new and innovative applications for this versatile compound, further solidifying its place in the synthetic chemist's toolbox.

References

-

Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2,4-dihydroxy-6-(2-methoxy-2-oxoethyl)isophthalate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Google Patents. (2017). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.

-

Royal Society of Chemistry. (2022). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Google Patents. (2013). CN103159620A - Preparation method of 2-hydroxyisophthalic acid.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Organic Syntheses. (n.d.). Simplified. Retrieved from [Link]

- Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.

-

ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Ester - Fischer Esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2-hydroxyisophthalate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Isophthalic Polyesters and Copolyesters based on 2,4-Dihydroxybenzophenone and 4,4'-(hexafluoroisopropylidene)diphenol. Retrieved from [Link]

- PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PSEUDO LADDER MONO HYDROXY PENDANT POLYBENZOBISTHIAZOLE AROMATIC HETERO-CYCLIC THERMOPLASTIC POLYMER. Retrieved from [Link]

-

ChemRxiv. (n.d.). Computational Exploration of Polymer Mechanochemistry: Quantitation of Activation Force and Systematic Discovery of Reaction Sit. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl 5-hydroxyisophthalate. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

Sources

- 1. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Dimethyl 2,4-dihydroxy-6-(2-methoxy-2-oxoethyl)isophthalate | C13H14O8 | CID 287226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethyl 2-hydroxyisophthalate | C10H10O5 | CID 10889156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Benzofuran synthesis [organic-chemistry.org]

- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Unlocking the Therapeutic Potential of Dimethyl 2-hydroxyisophthalate Derivatives: A Technical Guide for Novel Drug Discovery

Introduction: The Untapped Versatility of the Dimethyl 2-hydroxyisophthalate Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is a perpetual endeavor. Dimethyl 2-hydroxyisophthalate, a seemingly simple aromatic ester, represents one such scaffold with significant, yet largely unexplored, potential. Its inherent functionalities—a phenolic hydroxyl group and two flanking methyl esters—provide a rich platform for chemical modification, opening avenues for the development of a diverse array of derivatives. This guide delves into the synthesis, characterization, and, most importantly, the prospective applications of these derivatives in modern drug discovery, with a particular focus on their emerging roles as enzyme inhibitors and antimicrobial and anticancer agents. We will move beyond a mere recitation of facts to explore the causal relationships behind experimental design and the logic underpinning the pursuit of these molecules as therapeutic leads.

Core Synthesis and Derivatization Strategies

The journey to unlocking the potential of Dimethyl 2-hydroxyisophthalate derivatives begins with robust and adaptable synthetic strategies. The core structure itself can be accessed through various means, with the choice of route often dictated by the desired substitution pattern on the aromatic ring.

Generalized Synthesis of the Dimethyl 2-hydroxyisophthalate Core

A common laboratory-scale synthesis of the parent 2-hydroxyisophthalic acid involves the oxidation of 3-methylsalicylic acid. Subsequent esterification yields the target dimethyl ester.

Experimental Protocol: Synthesis of Dimethyl 2-hydroxyisophthalate

-

Oxidation of 3-Methylsalicylic Acid:

-

In a suitable reaction vessel, dissolve 3-methylsalicylic acid in an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature below a critical threshold (typically with an ice bath). The progress of the reaction can be monitored by the disappearance of the permanganate color.

-

Upon completion, the reaction mixture is worked up by filtering off the manganese dioxide byproduct.

-

Acidification of the filtrate with a mineral acid (e.g., HCl) will precipitate the crude 2-hydroxyisophthalic acid.

-

-

Purification of 2-hydroxyisophthalic Acid:

-

The crude acid can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

-

-

Fischer Esterification:

-

Suspend the purified 2-hydroxyisophthalic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Dimethyl 2-hydroxyisophthalate.

-

-

Final Purification:

-

The crude ester can be purified by column chromatography on silica gel or by recrystallization.

-

Derivatization Pathways

The true potential of this scaffold lies in its derivatization. The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functionalities through etherification or esterification reactions. These modifications can profoundly influence the molecule's steric and electronic properties, and by extension, its biological activity.

Workflow for Derivatization of Dimethyl 2-hydroxyisophthalate

Caption: Derivatization workflow for Dimethyl 2-hydroxyisophthalate.

Spectroscopic Characterization of Derivatives

Unequivocal structure determination is paramount. A combination of spectroscopic techniques is employed to characterize newly synthesized derivatives.

| Technique | Key Observables for Dimethyl 2-hydroxyisophthalate Derivatives |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of the substitution on the benzene ring.- Methyl Ester Protons: A characteristic singlet for the two equivalent methyl groups (or two singlets if they become non-equivalent) around δ 3.9 ppm.- Phenolic -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent. This signal disappears upon derivatization of the hydroxyl group.- Protons of New Substituents: Signals corresponding to the protons of the newly introduced functional group (e.g., alkyl chain protons in ether derivatives). |

| ¹³C NMR | - Carbonyl Carbons: Resonances for the ester carbonyls typically appear around δ 165-170 ppm.- Aromatic Carbons: Signals in the δ 110-160 ppm range, including the carbon bearing the hydroxyl/ether linkage.- Methyl Ester Carbons: A signal around δ 52 ppm.- Carbons of New Substituents: Resonances corresponding to the carbons of the added moiety. |

| FT-IR | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group, which will be absent in derivatives.- C=O Stretch: A strong absorption band for the ester carbonyls around 1700-1730 cm⁻¹.- C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages. |

| Mass Spectrometry | Provides the molecular weight of the derivative, confirming the successful incorporation of the new functional group. Fragmentation patterns can further aid in structure elucidation. |

Novel Applications in Drug Discovery

While the therapeutic applications of Dimethyl 2-hydroxyisophthalate derivatives are still in their infancy, related structures and preliminary studies point towards several promising avenues.

Enzyme Inhibition: A Promising Frontier

Enzyme inhibition is a cornerstone of modern pharmacology. The rigid scaffold of Dimethyl 2-hydroxyisophthalate derivatives, with its strategically placed functional groups, makes it an attractive candidate for targeting enzyme active sites.

A noteworthy example is the demonstrated activity of related brominated terephthalate derivatives as inhibitors of carbonic anhydrase II (CA-II) .[1] CA-II is a zinc-containing enzyme involved in numerous physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma and edema.[2] It is hypothesized that the carboxylate groups (or in this case, the methyl esters which can be hydrolyzed in vivo or serve as bioisosteres) and the hydroxyl/ether group can coordinate with the zinc ion and interact with active site residues.[1]

Hypothesized Binding Mode of a Dimethyl 2-hydroxyisophthalate Derivative in the CA-II Active Site

Caption: Hypothesized interactions at the CA-II active site.

This opens a compelling research direction: the synthesis of a library of Dimethyl 2-hydroxyisophthalate derivatives with varying substituents at the 2-position to probe the structure-activity relationship (SAR) for CA-II inhibition and potentially for other metalloenzymes.

Antimicrobial Activity

The fight against antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene esters derived from dimethyl-5-hydroxyisophthalate have shown antimicrobial effects against Staphylococcus aureus.[3] While this is a constitutional isomer of our core topic, it strongly suggests that derivatization of the phenolic hydroxyl group of isophthalate esters with heterocyclic moieties is a viable strategy for developing antimicrobial agents. The mechanism could involve membrane disruption or inhibition of key bacterial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The structural features of Dimethyl 2-hydroxyisophthalate derivatives bear resemblance to scaffolds found in some anticancer agents. For instance, the hydroxy-aromatic acid motif is present in various natural products with cytotoxic activity. While direct evidence for the anticancer activity of Dimethyl 2-hydroxyisophthalate derivatives is sparse, studies on other isophthalic acid derivatives have shown promise. For example, certain anilides of 4-hydroxyisophthalic acid have been investigated for their antimicrobial and, by extension, potential cytotoxic properties.[4][5]

A plausible mechanism of action for novel derivatives could involve the inhibition of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases. Another potential pathway is the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

-